N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanesulfonamide
Description
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Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-19-13-8-9-16(10-13)12-4-2-11(3-5-12)15-20(17,18)14-6-7-14/h2-5,13-15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPPTPHUPJRGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various targets, such as serine/threonine-protein kinases.
Biochemical Pathways
Related compounds have been found to impact various pathways, such as the phosphoinositide 3-kinase/akt/gsk3β signaling pathway, and the NF-kB inflammatory pathway.
Biological Activity
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanesulfonamide is a compound with the potential for various biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing findings from diverse research sources, case studies, and relevant data tables.
- Chemical Name : this compound
- CAS Number : 1797278-44-4
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 346.4439 g/mol
- SMILES Notation : COC1CCN(C1)c1ccc(cc1)NS(=O)(=O)Cc1ccccc1
These properties indicate a complex structure that may influence its interaction with biological systems.
Research indicates that compounds similar to this compound may function as modulators of specific biochemical pathways. For instance, the sulfonamide moiety is known to interact with various enzymes and receptors, potentially influencing inflammatory responses and cellular signaling pathways.
Pharmacological Studies
Recent studies have highlighted the compound's potential as an inhibitor in various biological assays. For example:
- Inhibition of Enzymatic Activity : A study demonstrated that related cyclopropanesulfonamides effectively inhibited p38 MAP kinase, a critical enzyme in inflammatory processes . This suggests that this compound may exhibit anti-inflammatory properties.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Anti-inflammatory Effects : In murine models, compounds structurally related to this compound showed significant reductions in inflammation markers . This positions the compound as a potential candidate for treating inflammatory diseases.
- Cytotoxicity Assessments : Cytotoxicity assays revealed that certain derivatives of this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic index for cancer treatment .
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzymatic Inhibition | Effective against p38 MAP kinase | |
| Anti-inflammatory | Reduced inflammation in murine models | |
| Cytotoxicity | Selective toxicity in cancer cell lines |
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
